REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[N:11]=[C:12]2[N:17]=[CH:16][CH:15]=[CH:14][N:13]2[CH:18]=1)([O-])=O>CO>[N:11]1[C:10]([C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[NH2:1])=[CH:18][N:13]2[CH:14]=[CH:15][CH:16]=[N:17][C:12]=12
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)C=1N=C2N(C=CC=N2)C1
|
Name
|
NaHS
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
ADDITION
|
Details
|
Methanol (10 ml) and water (30 ml) were added
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with CH2Cl2 (3×100 ml)
|
Type
|
CONCENTRATION
|
Details
|
The combined organic layers were concentrated to dryness
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
CH2Cl2 and dried under high vacuum at 45° C.
|
Name
|
|
Type
|
product
|
Smiles
|
N=1C(=CN2C1N=CC=C2)C2=C(C=CC=C2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.34 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |